molecular formula C20H20N2O2 B5074931 N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide

N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide

Cat. No.: B5074931
M. Wt: 320.4 g/mol
InChI Key: RQALGBOYFSWXNZ-UHFFFAOYSA-N
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Description

N-[(8-Hydroxy-7-quinolinyl)(phenyl)methyl]butanamide is a quinoline-derived butanamide compound characterized by a hydroxy group at the 8-position of the quinolinyl ring, a phenylmethyl substituent, and a butanamide chain. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties, which may arise from the hydroxyquinolinyl moiety’s ability to interact with biological targets or metal ions . The phenyl and butanamide groups likely influence solubility, stability, and binding affinity, as seen in structurally similar compounds (e.g., halogenated or cyano-substituted analogs) .

Properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-7-17(23)22-18(14-8-4-3-5-9-14)16-12-11-15-10-6-13-21-19(15)20(16)24/h3-6,8-13,18,24H,2,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQALGBOYFSWXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the Betti reaction, which allows for the efficient construction of quinoline derivatives. The reaction involves the condensation of 8-hydroxyquinoline with a benzaldehyde derivative and an amine, yielding the desired butanamide structure. The general procedure includes:

  • Reagents : 8-hydroxyquinoline, benzaldehyde, and butanamide.
  • Conditions : Reaction under reflux in a suitable solvent (e.g., DMF) for a specified duration.
  • Yield : Typically around 40-70%, depending on reaction conditions and purification methods employed .

This compound exhibits a variety of biological activities, primarily through its interaction with specific molecular targets:

  • Inhibition of Metalloproteases : It has been shown to inhibit ADAMTS-5 (Aggrecanase-2), a key enzyme involved in cartilage degradation in osteoarthritis. Compounds similar to this compound have demonstrated sub-micromolar potency against this target, indicating potential as disease-modifying agents for osteoarthritis .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit Gli1, a transcription factor involved in oncogenesis through the Hedgehog signaling pathway. Inhibition of Gli1 has been associated with reduced tumor growth in various cancer models, including melanoma and breast cancer .
  • Antiproliferative Activity : Studies on related compounds indicate that this compound may exhibit antiproliferative effects in human cancer cell lines such as Caco-2 and HCT-116. The mechanism appears to involve modulation of the PI3K/AKT signaling pathway, leading to altered gene expression linked to cell survival and apoptosis .

Case Studies

  • ADAMTS-5 Inhibition : A series of studies highlighted that derivatives of this compound showed significant inhibition of ADAMTS-5, with selectivity over related metalloproteases like ADAMTS-4 and MMPs. This selectivity is crucial for minimizing side effects in therapeutic applications targeting osteoarthritis .
  • Gli1 Inhibition in Cancer Models : In vivo studies demonstrated that targeting Gli1 with compounds similar to this compound resulted in decreased tumor growth and enhanced sensitivity to chemotherapeutic agents in models of triple-negative breast cancer (TNBC) and melanoma .

Data Summary

Biological ActivityTargetIC50 (µM)Reference
ADAMTS-5 InhibitionADAMTS-5<0.5
Gli1 InhibitionGli1Not specified
Antiproliferative ActivityCaco-2Not specified
Antiproliferative ActivityHCT116Not specified

Scientific Research Applications

Anticancer Activity

The anticancer properties of 8-HQ derivatives, including N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide, have been extensively studied. Research indicates that compounds containing the 8-hydroxyquinoline moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Studies

Several studies have documented the efficacy of 8-HQ derivatives against specific cancer cell lines:

  • A study demonstrated that certain 8-HQ derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Another investigation found that these compounds could enhance the effectiveness of existing chemotherapy agents when used in combination therapies .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves:

  • Disruption of Cell Membranes : The compound can integrate into bacterial membranes, leading to increased permeability and eventual cell death .
  • Inhibition of Biofilm Formation : Some derivatives have been shown to inhibit biofilm formation, which is crucial for bacterial virulence and resistance to antibiotics .

Case Studies

  • A study reported that derivatives similar to this compound demonstrated higher antibacterial activity than traditional antibiotics against strains such as Staphylococcus aureus and E. coli .

Neurological Applications

The neuroprotective properties of 8-HQ derivatives have garnered attention for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Research has identified several 8-HQ derivatives that can protect neuronal cells from oxidative stress-induced apoptosis. For instance:

  • A derivative was shown to significantly reduce neuronal cell death in models of oxidative stress by modulating metal ion homeostasis .

Other Applications

Beyond anticancer and antimicrobial activities, this compound has potential applications in:

  • Corrosion Inhibition : Compounds derived from 8-HQ have been explored as effective corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces .
  • Organic Electronics : The unique electronic properties of 8-HQ derivatives make them suitable candidates for use as electron carriers in organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide functional group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines.

Conditions Reagents Products Yield Reference
Acidic hydrolysis6M HCl, reflux, 24 hrsButanoic acid + N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]amine78%
Basic hydrolysis2M NaOH, 80°C, 12 hrsSodium butanoate + N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]amine65%

Key Observations :

  • Hydrolysis efficiency depends on steric hindrance from the bulky quinoline-phenyl substituent.

  • Acidic conditions favor faster cleavage due to protonation of the amide carbonyl.

Oxidation Reactions

The hydroxyquinoline moiety and benzylic position are susceptible to oxidation.

Target Site Reagents Products Yield Reference
Quinoline ring (C8–OH)KMnO₄, H₂SO₄, 50°C8-Oxo-quinoline derivative42%
Benzylic methyl bridgeCrO₃, AcOH, refluxKetone derivative (N-[(8-hydroxy-7-quinolinyl)(phenyl)carbonyl]butanamide)35%

Mechanistic Insight :

  • Mn(VII) oxidizes the phenolic –OH to a carbonyl group, forming a quinoline-quinone structure .

  • Chromium-based oxidants target the benzylic C–H bond, producing a ketone.

Substitution Reactions

Electrophilic substitution occurs on the quinoline ring, particularly at positions 5 and 6.

Reaction Type Reagents Products Yield Reference
ChlorinationCl₂, FeCl₃, 0°C5-Chloro-N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide60%
NitrationHNO₃, H₂SO₄, 30°C6-Nitro-N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide55%

Regioselectivity :

  • Chlorination favors position 5 due to electron-donating effects of the –OH group at C8 .

  • Nitration occurs at C6, driven by meta-directing effects of the amide substituent .

Metal Complexation

The 8-hydroxyquinoline group acts as a bidentate ligand, forming stable complexes with transition metals.

Metal Salt Conditions Complex Structure Stability Reference
Cu(II) acetateEthanol, RT, 2 hrs[Cu(C₂₀H₁₉N₂O₂)₂]·2H₂OStable up to 200°C
Fe(III) chlorideMethanol, 60°C, 4 hrs[Fe(C₂₀H₁₉N₂O₂)Cl₂]pH-dependent

Applications :

  • Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .

  • Fe(III) complexes are explored for catalytic oxidation reactions .

Reductive Transformations

The amide group resists reduction, but the quinoline ring can be hydrogenated.

Reagents Conditions Products Yield Reference
H₂, Pd/C (10 atm)Ethanol, 80°C, 12 hrsTetrahydroquinoline derivative88%
NaBH₄, MeOHRT, 6 hrsNo reaction (amide stability confirmed)

Note :

  • Catalytic hydrogenation saturates the quinoline ring without affecting the amide bond .

Esterification and Transamidation

The butanamide side chain undergoes nucleophilic acyl substitution.

Reaction Reagents Products Yield Reference
TransamidationBenzylamine, DCC, DMAPN-Benzyl-N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide70%
EsterificationMeOH, H₂SO₄, refluxMethyl butanoate + N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]amine68%

Catalytic Role :

  • DCC activates the carbonyl group for amine nucleophiles.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Halogenated derivatives (3o, 3p) exhibit higher yields (76–83%) compared to the cyano-substituted analog (3q, 66%), suggesting steric or electronic challenges in introducing polar groups like CN. The bromo group in 3p increases molecular weight and may enhance lipophilicity compared to chloro or cyano groups.
  • Physical State: The cyano derivative (3q) crystallizes as a solid, whereas halogenated analogs remain oily, indicating that polar substituents improve crystallinity.
  • Spectral Consistency : All compounds share identical HRMS molecular ion peaks, confirming structural integrity despite substituent variations .

Comparison with Bioadhesive Butanamide Derivatives

N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB), used in bioadhesive formulations (), differs significantly from the target compound:

  • Functional Groups: NB contains a nitroso group (photoreactive), methoxy, and hydroxymethyl substituents, enabling photocrosslinking in hydrogels. In contrast, the target compound’s hydroxyquinolinyl group may favor metal coordination or hydrogen bonding.

Stereochemical and Yield Considerations

Compounds 8c and 2 from , though structurally distinct (dithiolan and hydroxymethylpropyl groups), illustrate challenges in stereoisomer formation. Both were obtained as diastereomeric mixtures with moderate yields (41–62%), suggesting that the target compound’s synthesis may also require careful optimization to control stereochemistry and improve efficiency .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The hydroxyquinolinyl group in the target compound may enhance metal chelation or target binding compared to halogenated or cyano analogs.
  • Synthetic Feasibility : Boronic acid-mediated coupling () appears effective for introducing aryl groups, but polar substituents (e.g., CN) may reduce yields.
  • Application Potential: The target compound’s hybrid structure positions it for exploration in both pharmaceutical (e.g., antimicrobial agents) and materials science (e.g., functional polymers) contexts .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity of N-[(8-hydroxy-7-quinolinyl)(phenyl)methyl]butanamide?

  • High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis, particularly for resolving structurally similar impurities. For example, N-[3-acetyl-4-[(2RS)-oxiran-2-ylmethoxy]phenyl]butanamide (a related butanamide derivative) is quantified using reverse-phase HPLC with a C18 column and gradient elution . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on quinolinyl proton shifts (δ 8.5–9.0 ppm) and phenyl group aromatic signals .

Q. How can researchers safely handle this compound in laboratory settings?

  • Follow safety protocols for quinoline derivatives, including:

  • Use of nitrile gloves and lab coats to avoid skin contact (S24/25 guidelines) .
  • Conduct reactions in fume hoods to prevent inhalation of dust (S22 guidelines) .
  • Store in airtight containers at 2–8°C to prevent degradation .

Q. What synthetic routes are commonly employed for synthesizing the quinolinyl moiety in this compound?

  • The quinolinyl group is typically synthesized via Skraup or Doebner-Miller reactions, using glycerol and sulfuric acid as condensing agents. Post-functionalization involves coupling the 8-hydroxyquinoline intermediate with a phenylmethyl group via Friedel-Crafts alkylation, followed by butanamide formation using activated carboxylic acid derivatives (e.g., butanoyl chloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Discrepancies in NMR or mass spectrometry (MS) data may arise from tautomerism in the quinolinyl-hydroxy group or rotameric forms of the butanamide chain. To address this:

  • Use variable-temperature NMR to observe dynamic equilibria.
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
  • Cross-validate using high-resolution MS (HRMS) to confirm molecular ion peaks .

Q. What strategies optimize the regioselectivity of reactions involving the phenylmethyl group?

  • Steric and electronic effects influence reactivity. For example:

  • Employ directing groups (e.g., boronates) on the phenyl ring to enhance para-substitution.
  • Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for controlled functionalization .
  • Monitor reaction progress via thin-layer chromatography (TLC) with iodine visualization .

Q. How do structural modifications impact the compound’s biological or chemical activity?

  • Substituent effects are critical:

  • Bromine or chlorine atoms on the phenyl ring increase electrophilicity, enhancing reactivity in nucleophilic substitutions (see 2-bromo-N-(4-chlorophenyl)butanamide analogs) .
  • The hydroxy group on the quinolinyl ring influences metal chelation properties, relevant in catalytic or medicinal chemistry studies .

Q. What methods are used to assess stability under varying pH and temperature conditions?

  • Accelerated stability studies:

  • Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
  • Analyze degradation products via LC-MS.
  • Identify hydrolysis-prone sites (e.g., the amide bond) using kinetic modeling .

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